molecular formula C24H24O7 B2695568 methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate CAS No. 227094-82-8

methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate

Cat. No.: B2695568
CAS No.: 227094-82-8
M. Wt: 424.449
InChI Key: QXQKHJXHGYMXRY-UHFFFAOYSA-N
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Description

methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities.

Preparation Methods

The synthesis of methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with appropriate chromen derivatives under controlled conditions. The reaction typically requires the use of solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of cholinesterase enzymes, which are involved in neurotransmission .

Comparison with Similar Compounds

methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O7/c1-4-5-16-10-17-21(12-20(16)31-14(2)24(26)27-3)30-13-18(23(17)25)15-6-7-19-22(11-15)29-9-8-28-19/h6-7,10-14H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQKHJXHGYMXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(C)C(=O)OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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